molecular formula C12H8Cl2S B12731701 Bis(2-chlorophenyl) sulfide CAS No. 5097-95-0

Bis(2-chlorophenyl) sulfide

Cat. No.: B12731701
CAS No.: 5097-95-0
M. Wt: 255.2 g/mol
InChI Key: JJMLCWKZDOCOPH-UHFFFAOYSA-N
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Description

Bis(2-chlorophenyl) sulfide is an organic compound with the molecular formula C12H8Cl2S. It is characterized by the presence of two chlorophenyl groups attached to a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chlorophenyl) sulfide can be synthesized through several methods. One common method involves the reaction of 2-chlorophenol with sulfur dichloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an inert solvent like dichloromethane at a controlled temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of 2,2’-thiobisphenol with chlorine gas in glacial acetic acid or by using sulfuryl chloride in dichlorobenzene . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorophenyl) sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiophenols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenols.

    Substitution: Various substituted phenyl sulfides.

Scientific Research Applications

Bis(2-chlorophenyl) sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-chlorophenyl) sulfide, particularly its antimicrobial effects, involves the adsorption of the compound onto the cell walls and membranes of microorganisms. This adsorption disrupts the integrity of the cell membrane, leading to cell lysis and death . The compound’s effectiveness is influenced by its ability to penetrate the lipid-rich cell walls of certain bacteria.

Comparison with Similar Compounds

Uniqueness: Bis(2-chlorophenyl) sulfide is unique due to its specific combination of chlorophenyl groups and a sulfur atom, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

5097-95-0

Molecular Formula

C12H8Cl2S

Molecular Weight

255.2 g/mol

IUPAC Name

1-chloro-2-(2-chlorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H8Cl2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H

InChI Key

JJMLCWKZDOCOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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